molecular formula C20H30ClN3O4 B2402016 methyl 4-(2-(4-phenyltetrahydro-2H-pyran-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351600-94-6

methyl 4-(2-(4-phenyltetrahydro-2H-pyran-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2402016
CAS No.: 1351600-94-6
M. Wt: 411.93
InChI Key: IHHOEBNHLNQJLK-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-phenyltetrahydro-2H-pyran-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, a phenyl group, and a tetrahydro-2H-pyran moiety, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and piperazine.

  • Reaction Steps:

    • The carboxylic acid group of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is activated using a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • The activated acid is then reacted with piperazine to form the amide bond.

    • The resulting compound is esterified with methanol to introduce the methyl ester group.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The phenyl group can undergo electrophilic aromatic substitution reactions.

  • Reduction: The piperazine ring can be reduced under specific conditions.

  • Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO₄ (Potassium permanganate) and CrO₃ (Chromium trioxide).

  • Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are used.

  • Substitution: Nucleophiles such as NH₃ (Ammonia) and various amines are employed.

Major Products Formed:

  • Oxidation: Phenolic compounds.

  • Reduction: Piperazine derivatives.

  • Substitution: Amides and esters with different substituents.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The phenyl group can interact with enzymes and receptors, while the piperazine ring can bind to biological targets.

  • Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Tetrahydro-2H-pyran derivatives

  • Phenyl-containing compounds

Uniqueness: This compound's unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable tool in research and development.

Properties

IUPAC Name

methyl 4-[2-[(4-phenyloxane-4-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4.ClH/c1-26-19(25)23-13-11-22(12-14-23)10-9-21-18(24)20(7-15-27-16-8-20)17-5-3-2-4-6-17;/h2-6H,7-16H2,1H3,(H,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHOEBNHLNQJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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